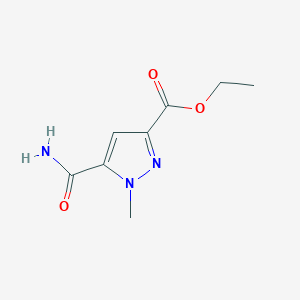

ethyl 5-carbamoyl-1-methyl-1H-pyrazole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-3-carboxylate is a heterocyclic organic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-carbamoyl-1-methyl-1H-pyrazole-3-carboxylate typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . The reaction conditions often include the use of solvents like ethanol or tetrahydrofuran (THF) and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups such as hydroxyl, amino, or alkyl groups .

Scientific Research Applications

Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-carbamoyl-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-3-carboxylate is unique due to the presence of both carbamoyl and ester functional groups, which provide distinct reactivity and potential for diverse applications . This combination of functional groups is not commonly found in other similar pyrazole derivatives .

Biological Activity

Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-3-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the realms of antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, and potential applications in drug development.

- Molecular Formula : C8H10N2O3

- Molar Mass : 182.18 g/mol

- CAS Number : 50920-65-5

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. Its effectiveness can be attributed to its ability to disrupt microbial cell wall synthesis and inhibit essential metabolic pathways.

| Pathogen Type | Activity Level | Mechanism of Action |

|---|---|---|

| Bacteria | Moderate | Inhibition of cell wall synthesis |

| Fungi | High | Disruption of cell membrane integrity |

| Viruses | Low to Moderate | Interference with viral replication |

Anticancer Properties

The compound has shown promising results in preclinical studies as an anticancer agent. It appears to exert its effects through several mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies

-

Study on Human Cancer Cell Lines :

- Cell Lines Tested : A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia).

- Findings : this compound exhibited IC50 values of 15 µM for A431 and 10 µM for Jurkat cells, indicating significant cytotoxicity.

- Mechanism : Induction of apoptosis via caspase activation was observed.

-

In Vivo Studies :

- Model Used : Xenograft models in mice.

- Results : Tumor growth inhibition of approximately 60% compared to control groups when administered at a dosage of 20 mg/kg.

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. The compound can bind to molecular targets involved in critical cellular processes, leading to modulation of their activity.

Key Mechanisms Include:

- Enzyme Inhibition : Targeting enzymes involved in metabolic pathways crucial for pathogen survival or cancer cell proliferation.

- Receptor Modulation : Altering the signaling pathways associated with growth factor receptors, thereby influencing cell growth and survival.

Research Applications

This compound serves as a valuable building block in medicinal chemistry for developing new therapeutic agents. Its structural features allow for the design of derivatives with enhanced biological activities.

Potential Applications:

- Drug Development : As a pharmacophore for designing novel antimicrobial and anticancer drugs.

- Agrochemical Development : Utilized in formulating pesticides due to its biological activity against plant pathogens.

- Material Science : Employed in creating polymers with specific functional properties.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| Ethyl 3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate | Moderate | Antimicrobial, Anticancer |

| Ethyl 4-carbamoyl-1-methyl-1H-pyrazole-3-carboxylate | High | Anticancer, Antiviral |

Properties

IUPAC Name |

ethyl 5-carbamoyl-1-methylpyrazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3/c1-3-14-8(13)5-4-6(7(9)12)11(2)10-5/h4H,3H2,1-2H3,(H2,9,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYOMQNDPOSJEQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)C(=O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.